molecular formula C24H26N2O3S B14146843 N~2~-(3-methylphenyl)-N~2~-(phenylsulfonyl)-N-[4-(propan-2-yl)phenyl]glycinamide CAS No. 363572-87-6

N~2~-(3-methylphenyl)-N~2~-(phenylsulfonyl)-N-[4-(propan-2-yl)phenyl]glycinamide

Cat. No.: B14146843
CAS No.: 363572-87-6
M. Wt: 422.5 g/mol
InChI Key: LKPFLIWDWOCEBW-UHFFFAOYSA-N
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Description

N~2~-(3-methylphenyl)-N~2~-(phenylsulfonyl)-N-[4-(propan-2-yl)phenyl]glycinamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a glycinamide backbone substituted with 3-methylphenyl, phenylsulfonyl, and 4-(propan-2-yl)phenyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-(3-methylphenyl)-N~2~-(phenylsulfonyl)-N-[4-(propan-2-yl)phenyl]glycinamide typically involves multi-step organic reactions. The process begins with the preparation of the glycinamide backbone, followed by the introduction of the substituent groups through various chemical reactions. Common reagents used in these reactions include phenylsulfonyl chloride, 3-methylphenylamine, and 4-(propan-2-yl)phenylamine. The reaction conditions often involve the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Quality control measures, such as high-performance liquid chromatography (HPLC), are employed to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

N~2~-(3-methylphenyl)-N~2~-(phenylsulfonyl)-N-[4-(propan-2-yl)phenyl]glycinamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where one of the substituent groups is replaced by another nucleophile.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium methoxide in methanol.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

N~2~-(3-methylphenyl)-N~2~-(phenylsulfonyl)-N-[4-(propan-2-yl)phenyl]glycinamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N2-(3-methylphenyl)-N~2~-(phenylsulfonyl)-N-[4-(propan-2-yl)phenyl]glycinamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N~2~-(3-methylphenyl)-N~2~-(phenylsulfonyl)-N-[4-(methyl)phenyl]glycinamide
  • N~2~-(3-methylphenyl)-N~2~-(phenylsulfonyl)-N-[4-(ethyl)phenyl]glycinamide

Uniqueness

N~2~-(3-methylphenyl)-N~2~-(phenylsulfonyl)-N-[4-(propan-2-yl)phenyl]glycinamide is unique due to its specific substituent groups, which confer distinct chemical and biological properties. The presence of the 4-(propan-2-yl)phenyl group, in particular, may enhance its stability and reactivity compared to similar compounds.

Properties

CAS No.

363572-87-6

Molecular Formula

C24H26N2O3S

Molecular Weight

422.5 g/mol

IUPAC Name

2-[N-(benzenesulfonyl)-3-methylanilino]-N-(4-propan-2-ylphenyl)acetamide

InChI

InChI=1S/C24H26N2O3S/c1-18(2)20-12-14-21(15-13-20)25-24(27)17-26(22-9-7-8-19(3)16-22)30(28,29)23-10-5-4-6-11-23/h4-16,18H,17H2,1-3H3,(H,25,27)

InChI Key

LKPFLIWDWOCEBW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)N(CC(=O)NC2=CC=C(C=C2)C(C)C)S(=O)(=O)C3=CC=CC=C3

Origin of Product

United States

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